2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms
Mechanism of Action
Mode of Action
It is known that many pyrazole derivatives interact with their targets through intermolecular n-h···n interactions . This suggests that 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile may also interact with its targets in a similar manner.
Biochemical Pathways
It is worth noting that pyrazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that this compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 20004 . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored in a sealed container in a dry environment at 2-8°C . This suggests that temperature and humidity may affect the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 4-bromo-5-methyl-1H-pyrazole with acetonitrile in the presence of a base. One common method involves the use of sodium hydride as the base and dimethylformamide as the solvent. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
Substitution: Products include azides, cyanides, and thiols.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary amines.
Scientific Research Applications
2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including inhibitors and modulators of biological pathways.
Materials Science: It is used in the synthesis of advanced materials with unique photophysical properties.
Biological Research: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 4-Chloro-5-methyl-1H-pyrazol-1-YL)acetonitrile
- 4-Bromo-1H-pyrazole
Uniqueness
2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both a bromine atom and a nitrile group, which allows for a wide range of chemical modifications. This makes it a versatile intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c1-5-6(7)4-9-10(5)3-2-8/h4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMOGMGGNVJMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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